molecular formula C20H18FN3O2 B2566606 1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1049500-27-7

1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2566606
CAS No.: 1049500-27-7
M. Wt: 351.381
InChI Key: WSUBYMMWEMSASX-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine intermediate.

    Addition of the Phenylethyl Group: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where the pyridazine intermediate reacts with a phenylethyl halide in the presence of a Lewis acid catalyst.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds and purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide
  • 1-[(3-chlorophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide
  • 1-[(3-bromophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide

Uniqueness

1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-14(16-7-3-2-4-8-16)22-20(26)18-10-11-19(25)24(23-18)13-15-6-5-9-17(21)12-15/h2-12,14H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUBYMMWEMSASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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